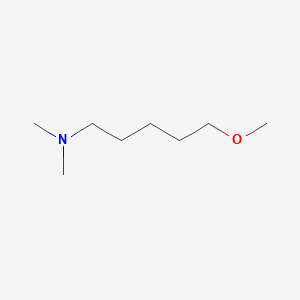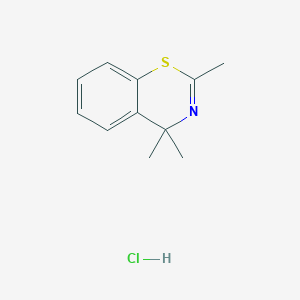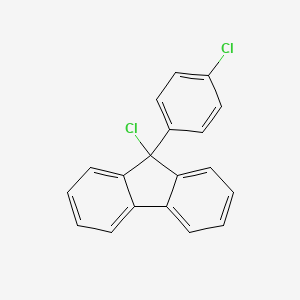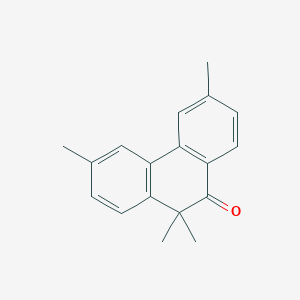![molecular formula C13H16O4 B14612948 2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane CAS No. 57833-33-7](/img/structure/B14612948.png)
2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Phenoxymethyl)-1,4,6-trioxaspiro[44]nonane is an organic compound characterized by a spirocyclic structure containing three oxygen atoms and a phenoxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane typically involves the reaction of phenoxymethyl chloride with a suitable diol under acidic conditions to form the spirocyclic structure. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a catalyst like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of automated systems ensures consistent quality and scalability of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenoxymethyl group, where nucleophiles such as amines or thiols replace the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in an organic solvent such as ethanol or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated spirocyclic structures.
Substitution: Substituted products with new functional groups replacing the phenoxy group.
Wissenschaftliche Forschungsanwendungen
2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, thereby exerting its effects through inhibition or activation of target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylene-7-phenyl-1,4,6,9-tetraoxa-spiro[4.4]nonane: A similar spirocyclic compound with additional methylene and phenyl groups.
Bicyclo[3.3.1]nonane derivatives: Compounds with a bicyclic structure similar to the spirocyclic core of 2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane.
Uniqueness
2-(Phenoxymethyl)-1,4,6-trioxaspiro[44]nonane is unique due to its specific combination of a spirocyclic core and a phenoxymethyl group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
57833-33-7 |
|---|---|
Molekularformel |
C13H16O4 |
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
3-(phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane |
InChI |
InChI=1S/C13H16O4/c1-2-5-11(6-3-1)14-9-12-10-16-13(17-12)7-4-8-15-13/h1-3,5-6,12H,4,7-10H2 |
InChI-Schlüssel |
MITAXWVHLIJNGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(OC1)OCC(O2)COC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[4-(2-Chloro-9H-thioxanthen-9-ylidene)piperidin-1-yl]ethan-1-one](/img/structure/B14612893.png)

![4-{2-[(4-Hydroxybenzoyl)oxy]ethoxy}-4-oxobutanoate](/img/structure/B14612904.png)
![3-Nitro-4-[3-(4-nitrophenoxy)propoxy]phenol](/img/structure/B14612909.png)





![Carbamic acid, [(4-methylphenyl)thioxomethyl]-, ethyl ester](/img/structure/B14612954.png)
![Benzene, 1-chloro-4-[[2-(chloromethyl)phenyl]thio]-2-fluoro-](/img/structure/B14612956.png)
